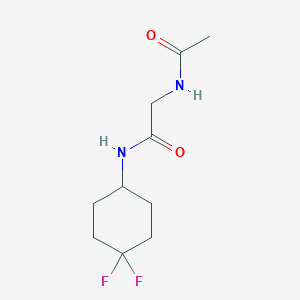

N-(4,4-difluorociclohexil)-2-acetamidoacetamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-acetamido-N-(4,4-difluorocyclohexyl)acetamide is a synthetic organic compound characterized by the presence of an acetamido group and a difluorocyclohexyl moiety

Aplicaciones Científicas De Investigación

- Ejemplo: Determinar si las proteínas que contienen tiol están expuestas en la superficie de la membrana extracelular o citoplasmática .

Bioconjugación y Etiquetado

Intermediario de Síntesis Orgánica

Desarrollo Farmacéutico

Mecanismo De Acción

Biochemical Pathways

2-acetamido-N-(4,4-difluorocyclohexyl)acetamide is suggested to be involved in the inhibition of hepatic glycosaminoglycan biosynthesis . Glycosaminoglycans are long unbranched polysaccharides consisting of a repeating disaccharide unit. They are involved in various biological functions including cell-cell recognition and adhesion, regulation of cell growth, and participation in inflammatory and coagulation reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetamido-N-(4,4-difluorocyclohexyl)acetamide typically involves the reaction of 4,4-difluorocyclohexylamine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of 2-acetamido-N-(4,4-difluorocyclohexyl)acetamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the industrial production more sustainable.

Análisis De Reacciones Químicas

Types of Reactions

2-acetamido-N-(4,4-difluorocyclohexyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using

Propiedades

IUPAC Name |

2-acetamido-N-(4,4-difluorocyclohexyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16F2N2O2/c1-7(15)13-6-9(16)14-8-2-4-10(11,12)5-3-8/h8H,2-6H2,1H3,(H,13,15)(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPCLAKXDAXXXPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(=O)NC1CCC(CC1)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(2-methoxyphenoxy)ethanone](/img/structure/B2565504.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-(4-methoxyphenyl)-5-methyl-4-oxo-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-3-yl]acetamide](/img/structure/B2565505.png)

![3-(2-oxo-2-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2565510.png)

![N-[2-CHLORO-5-(PIPERIDINE-1-SULFONYL)PHENYL]-2-[(3-CYANO-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDROQUINOLIN-2-YL)SULFANYL]ACETAMIDE](/img/structure/B2565512.png)

![3-cyclopentyl-7-{[2-(1H-indol-3-yl)ethyl]amino}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2565513.png)

![2-(4-(isopropylthio)phenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2565516.png)

![4-fluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-methylbenzenesulfonamide](/img/structure/B2565517.png)

![2-{[1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl]oxy}-5-methylpyridine](/img/structure/B2565518.png)

![N-[3-(1-benzofuran-2-yl)propyl]-3-cyanobenzamide](/img/structure/B2565520.png)

![1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine](/img/structure/B2565521.png)

![Ethyl 3-[4-(methylsulfanyl)phenoxy]benzenecarboxylate](/img/structure/B2565523.png)